(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride

Description

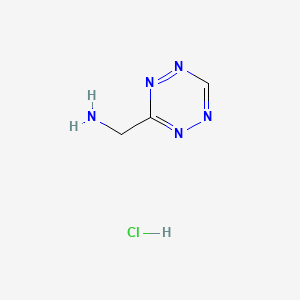

(1,2,4,5-Tetrazin-3-yl)methanamine hydrochloride (CAS: 1345866-68-3) is a heterocyclic compound featuring a 1,2,4,5-tetrazine core substituted with a benzylamine group and stabilized as a hydrochloride salt. Its molecular formula is C₉H₉N₅·HCl, with a molecular weight of 223.67 g/mol (free base: 187.20 g/mol) . The compound is characterized by a reactive tetrazine ring, which undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctenes (TCOs), making it a cornerstone of bioorthogonal chemistry .

Key properties include:

- Purity: ≥95% (commonly used in research) .

- Reactivity: High second-order rate constants (~63–82 M⁻¹s⁻¹ in MeOH/saline) for IEDDA reactions .

- Applications: Used in radiopharmaceuticals (e.g., ⁹⁹ᵐTc/¹⁷⁷Lu labeling) , polymer functionalization , and enzyme inhibition studies .

- Stability: Stable as a solid for ≥3 months at –20°C .

Properties

Molecular Formula |

C3H6ClN5 |

|---|---|

Molecular Weight |

147.57 g/mol |

IUPAC Name |

1,2,4,5-tetrazin-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C3H5N5.ClH/c4-1-3-7-5-2-6-8-3;/h2H,1,4H2;1H |

InChI Key |

RZVUFOUDEHPNBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(N=N1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthesis via Hydrazine Cyclocondensation

The most widely reported method involves cyclocondensation of nitrile precursors with hydrazine derivatives under controlled conditions. A representative protocol includes:

- Reactants : 4-(Aminomethyl)benzonitrile (2 mmol), formamidine acetate (10 mmol).

- Conditions : Anhydrous hydrazine (2 mL) added under N₂, stirred at 80°C for 30 minutes.

- Oxidation : NaNO₂ (10 mmol) in aqueous HCl (pH ~3) to oxidize dihydrotetrazine intermediates.

- Workup : Purification via HPLC (0–50% buffer B gradient), anion exchange to hydrochloride salt.

- Yield : 17% (76 mg).

- Substituting formamidine acetate with acetamidine hydrochloride yields 6-methyltetrazine derivatives (e.g., compound 2 , 17% yield).

- Microwave-assisted reactions reduce reaction times for oxidation steps (e.g., 2 h → 20 min).

Carbamate Deprotection Strategy

Alternative routes employ tert-butyl carbamate (Boc)-protected intermediates, enabling milder deprotection conditions:

- Starting Material : tert-Butyl 2-fluoro-4-(1,2,4,5-tetrazin-3-yl)benzylcarbamate.

- Deprotection : HCl in dioxane (4 M, 10 mL), stirred at RT for 2 h.

- Yield : 97% (0.23 g as HCl salt).

Spectral Characterization and Analytical Data

- δ 4.37 (2H, s, CH₂NH₂), 7.75 (2H, d, J = 8.0 Hz), 8.54 (2H, d, J = 8.0 Hz), 10.43 (1H, s, tetrazine).

13C NMR : - δ 169.11 (C=N), 160.39 (tetrazine), 45.60 (CH₂NH₂).

HRMS-ESI : - [M+H]⁺ m/z: 188.0931 (calc.), 188.0934 (found).

- For 4a (2-fluoro analog): 1H NMR δ 10.34 (s, 1H), 8.43–7.74 (m, Ar-H), 4.27 (s, CH₂NH₂).

- MS (ESI): [M+H]⁺ m/z = 206.1.

Comparative Analysis of Methods

| Parameter | Hydrazine Route | Carbamate Route |

|---|---|---|

| Reaction Time | 30 min (80°C) | 2 h (RT) |

| Yield | 17% | 57–97% |

| Purification | HPLC + anion exchange | Concentration + HCl salt |

| Functional Group Compatibility | Limited to aryl nitriles | Compatible with fluorinated arenes |

Applications and Derivatives

- Bioorthogonal Chemistry : The hydrochloride salt is a key intermediate for synthesizing tetrazine probes for pretargeted imaging.

- Antifungal Agents : Annulated triazolotetrazines derived from this scaffold show micromolar activity against dermatophytes.

Chemical Reactions Analysis

Types of Reactions

(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is known to undergo several types of chemical reactions, including:

Diels-Alder Cycloaddition: This compound can participate in [4+2] cycloaddition reactions with strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene.

Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Diels-Alder Cycloaddition: Common reagents include strained alkenes, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used, with the reaction often conducted in the presence of a base like triethylamine.

Major Products

Diels-Alder Cycloaddition: The major products are stable covalent linkages formed between the tetrazine and the strained alkene.

Substitution Reactions: The products depend on the specific reagents used but generally include substituted amine derivatives.

Scientific Research Applications

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is a synthetic organic molecule with a tetrazine ring fused to a phenyl group, possessing high reactivity and diverse applications in medicinal chemistry and materials science. The amine group in its structure enhances its solubility and reactivity, making it suitable for chemical and biological studies.

Scientific Research Applications

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is primarily used for covalently labeling biomolecules in living cells. It facilitates site-specific conjugation of probes like fluorophores and antibodies to biomolecules expressing TCO tags via the iEDDA reaction, which is biocompatible, fast, and produces minimal side reactions. Its applications include:

- Bioorthogonal Reactions Tetrazine's reactivity towards strained alkenes allows its use in labeling biomolecules containing these alkenes. Attaching a detectable tag to the molecule allows visualization and tracking within a living organism.

- Bioconjugation It is a valuable tool for bioconjugation, which involves attaching a desired functional group (such as a drug or imaging agent) to a biomolecule for targeted delivery or analysis.

Biochemical Properties

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride participates in bioorthogonal labeling, facilitating the tracking and imaging of cellular components without disrupting native biological processes. Its solubility in solvents like DMSO and methanol enhances its utility in laboratory settings.

Antitumor Activity

The compound has demonstrated potential in cancer treatment, being incorporated into a platform known as CAPAC (click activated protodrugs against cancer), which allows for localized activation of cytotoxic drugs at tumor sites, reducing systemic toxicity compared to conventional chemotherapy.

Research Studies

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

*Analyzing binding affinities

*Evaluating the compound's effects on cellular signaling pathways

*Assessing its impact on gene expression

Mechanism of Action

The primary mechanism of action for (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This reaction forms a stable covalent bond, allowing for the selective labeling and detection of biomolecules . The molecular targets are typically strained alkenes, and the pathways involved include the formation of a six-membered ring through the cycloaddition reaction .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of (1,2,4,5-tetrazin-3-yl)methanamine hydrochloride are influenced by substituents on the tetrazine ring and benzylamine group. Below is a comparative analysis with structurally related tetrazines:

Key Observations :

However, it improves lipophilicity, enhancing blood-brain barrier penetration for neuroimaging (e.g., amyloid-β PET tracers) . Stability and solubility profiles are comparable to the parent compound .

Heteroaromatic-Substituted Tetrazines (Pyridin-2-yl, Pyrimidin-2-yl): Pyridin-2-yl and pyrimidin-2-yl substituents decrease IEDDA reaction rates due to electron-withdrawing effects, reducing dienophile affinity . These derivatives are preferred in chelator systems (e.g., ⁸⁹Zr labeling) where slower kinetics allow controlled conjugation .

Carboxylic Acid Derivatives (e.g., 4-(6-Pyrimidin-2-yl-1,2,4,5-tetrazin-3-yl)benzoic acid):

- The carboxylate group enables direct conjugation to biomolecules (e.g., antibodies) via carbodiimide chemistry, bypassing the need for intermediate linkers .

Reaction Kinetics and Stability

- Parent Compound : Exhibits rapid IEDDA kinetics (63.0 ± 0.3 M⁻¹s⁻¹ in MeOH/saline), ideal for in vivo pretargeting applications .

- Methyl-Substituted Analog : While kinetic data are unreported, its use in ¹⁸F-labeled tracers suggests comparable or slightly reduced reactivity .

- Pyridin-2-yl Derivative : Lower reactivity (implied by longer reaction times and reduced yields) limits its utility in time-sensitive applications .

Biological Activity

(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is a synthetic compound notable for its unique tetrazine structure, which contains four nitrogen atoms in a five-membered ring. This compound has gained attention in the field of bioorthogonal chemistry due to its ability to participate in selective chemical reactions within biological systems. The molecular formula is C9H9N5·HCl, with a molecular weight of approximately 187.2 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to the tetrazine ring via a methanamine linkage. This configuration enhances its reactivity with biomolecules and facilitates its applications in bioconjugation and imaging.

1. Bioorthogonal Reactions

The primary biological activity of this compound lies in its capability to undergo bioorthogonal reactions. These reactions occur selectively within living organisms without interfering with natural biological processes. The tetrazine moiety exhibits high reactivity towards strained alkenes, allowing for the formation of stable covalent bonds with target molecules. This property is particularly useful for labeling biomolecules and facilitating targeted drug delivery.

2. Applications in Imaging and Bioconjugation

The compound's ability to form stable linkages makes it a valuable tool for researchers engaged in organic synthesis and medicinal chemistry. It can be used to attach fluorophores or other detectable tags to biomolecules, enabling visualization and tracking within live cells. Such applications are crucial for understanding cellular processes and developing targeted therapies.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Target Interaction : The compound interacts with specific biomolecules through the formation of covalent bonds.

- Dual Functionalization : It enables dual functionalization of targets, which may enhance therapeutic efficacy.

- Stability : Compared to other tetrazine derivatives, this compound shows improved stability, making it suitable for various applications.

Case Studies

Research studies have demonstrated the biological activity of this compound in various contexts:

- Antimicrobial Properties : Similar tetrazine derivatives have shown efficacy against various bacterial strains.

- Anticancer Activity : Preliminary studies indicate potential anticancer effects through targeted delivery mechanisms.

Comparative Analysis

A comparative analysis of related compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine Hydrochloride | Structure | Contains a methyl group that may affect reactivity and solubility | Antimicrobial |

| 4-(1,2,4,5-tetrazin-3-yl)phenylmethanamine | Structure | Similar core structure but lacks the hydrochloride salt form | Potential anticancer |

| 6-(1H-tetrazol-5-yl)phenylmethanamine | Structure | Features a tetrazole instead of tetrazine; different reactivity profile | Antiviral properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,2,4,5-tetrazin-3-yl)methanamine hydrochloride, and how is purity validated?

- Synthesis : The compound is synthesized via cycloaddition or functionalization of pre-formed tetrazine cores. For example, 2-(4-cyanophenyl)acetic acid can react with sulfur and hydrazine hydrate to form the tetrazine backbone, followed by amination and HCl salt formation .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures is employed. Purity (≥95%) is confirmed via HPLC with UV detection at 254 nm .

- Validation : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are used for structural confirmation. For instance, ¹H NMR in DMSO-d₆ shows characteristic peaks: δ 8.6–9.2 ppm (tetrazine protons) and δ 3.8–4.2 ppm (methanamine protons) .

Q. How is this compound characterized for functional group integrity and reactivity in bioorthogonal chemistry?

- Functional Group Analysis : Fourier-Transform Infrared Spectroscopy (FT-IR) identifies the tetrazine C=N stretch (~1550 cm⁻¹) and primary amine N-H stretch (~3350 cm⁻¹) .

- Reactivity Assays : Kinetic studies using trans-cyclooctene (TCO) as a dienophile in PBS (pH 7.4, 37°C) measure second-order rate constants (k₂ ≈ 1–3 × 10³ M⁻¹s⁻¹) via UV-Vis monitoring of tetrazine decay at 520 nm .

Q. What are the primary research applications of this compound in chemical biology?

- Bioorthogonal Labeling : Conjugation with TCO-modified antibodies or nanoparticles for in vivo targeting .

- PROTAC/ADC Development : Acts as a linker for payload attachment (e.g., DOTA-PEG9 in radiolabeled therapeutics) .

- Polymer Functionalization : Covalent modification of alginate hydrogels via EDC/NHS coupling for mechanophore integration .

Advanced Research Questions

Q. How do reaction kinetics vary with dienophile choice (e.g., TCO vs. cyclooctyne), and how can this be optimized?

- Kinetic Profiling : TCO exhibits faster kinetics (k₂ ~10³ M⁻¹s⁻¹) compared to cyclooctyne derivatives (k₂ ~10² M⁻¹s⁻¹) due to strain-release mechanisms. Optimization involves adjusting dienophile steric bulk and tetrazine electronic properties .

- Table: Dienophile Comparison

| Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solubility (aq. buffer) |

|---|---|---|

| TCO | 1–3 × 10³ | Moderate (PEGylation improves) |

| BCN | 0.5–1 × 10³ | High |

| Sph | <100 | Low |

Q. What strategies mitigate instability under physiological conditions (e.g., pH, temperature)?

- pH Stability : The compound is stable in PBS (pH 7.4) for 24 hours at 37°C but degrades rapidly in acidic conditions (pH <5). Buffering agents (e.g., HEPES) or lyophilization improve shelf life .

- Thermal Degradation : Decomposition occurs above 225°C. For long-term storage, aliquots are stored at -20°C under argon to prevent hydrolysis .

Q. How should researchers address contradictions in reported reaction efficiencies across studies?

- Troubleshooting Steps :

Verify tetrazine purity via HPLC and adjust stoichiometry (1.2–1.5 equivalents of dienophile).

Screen solvents (e.g., DMF vs. DMSO) to minimize side reactions.

Use fresh TCO derivatives, as oxidation reduces reactivity .

- Case Study : A 2024 study reported 85% conjugation efficiency with TCO-PEG4-NHS, while a 2023 study achieved only 60%. The discrepancy was traced to residual moisture in DMSO stocks, which hydrolyzed TCO .

Q. What safety protocols are critical for handling this compound given its toxicity profile?

- Hazard Classification : Acute oral toxicity (Category 3), skin/eye irritation (Category 2). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How is this compound integrated into biomolecule conjugates (e.g., proteins, oligonucleotides)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.